molecular formula C6H9N3O5 B2372293 (5-Methyl-1,3,4-Oxadiazol-2-Yl)Methanamine Oxalate CAS No. 1187931-57-2

(5-Methyl-1,3,4-Oxadiazol-2-Yl)Methanamine Oxalate

Cat. No.: B2372293
CAS No.: 1187931-57-2
M. Wt: 203.154
InChI Key: BQNHEXDOLOGXGU-UHFFFAOYSA-N
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Description

“(5-Methyl-1,3,4-Oxadiazol-2-Yl)Methanamine Oxalate” is a compound with the molecular formula C6H9N3O5 . It has a molecular weight of 203.15 g/mol . The compound is also known by other names such as “5-Methyl-1,3,4-oxadiazole-2-methylamine oxalate” and "C-(5-Methyl-[1,3,4]oxadiazol-2-yl)-methylamine oxalate" .


Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. The InChI code for the compound is InChI=1S/C4H7N3O.C2H2O4/c1-3-6-7-4(2-5)8-3;3-1(4)2(5)6/h2,5H2,1H3;(H,3,4)(H,5,6) . The Canonical SMILES for the compound is CC1=NN=C(O1)CN.C(=O)(C(=O)O)O .


Physical and Chemical Properties Analysis

The compound has several computed properties. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 8 . It has a rotatable bond count of 2 . The exact mass of the compound is 203.05422040 g/mol . The topological polar surface area of the compound is 140 Ų . The compound has a complexity of 149 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methodology : The compound has been successfully synthesized using a high-yielding polyphosphoric acid condensation route, utilizing p-Toluic hydrazide and glycine. This method is noteworthy for its efficiency and yield (Shimoga, Shin, & Kim, 2018).

  • Spectroscopic Characterization : Extensive spectroscopic techniques, including FT-IR, DSC, 13C/1H-NMR, and Mass spectrometric methods, have been employed to characterize the synthesized compound (Shimoga, Shin, & Kim, 2018).

Biological and Chemical Properties

  • Antitumor Potential : A study has shown that derivatives of 1,3,4-oxadiazol, such as N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines, exhibit notable cytotoxic activity against various cancer cell lines, including A549, HT29, HT1080, and MCF-7 cells. This finding suggests potential applications in cancer treatment (Ramazani et al., 2014).

  • Corrosion Inhibition : Research has identified that 1,3,4-oxadiazole derivatives are effective as corrosion inhibitors for mild steel in sulphuric acid. This property is significant for applications in materials science and engineering (Ammal, Prajila, & Joseph, 2018).

  • Anticoagulant Agents : 1,3,4-oxadiazole derivatives have shown potential as anticoagulant agents, which could be significant in the development of new therapeutic options for clotting disorders (Iyer et al., 2016).

  • Insecticidal Activities : Certain 1,3,4-oxadiazole derivatives have demonstrated effective insecticidal activities against pests like the diamondback moth, highlighting their potential in agricultural applications (Qi et al., 2014).

Pharmacological Aspects

  • Antimicrobial and Antioxidant Properties : Some 1,3,4-oxadiazole derivatives have exhibited antimicrobial and antioxidant activities, suggesting their utility in pharmaceutical and health-related fields (Saundane, Verma, & Katkar, 2013).

  • Analgesic and Anti-Inflammatory Actions : Computational and pharmacological evaluations of 1,3,4-oxadiazole and pyrazole derivatives have shown potential for toxicity assessment, tumor inhibition, and analgesic and anti-inflammatory actions, indicating a broad spectrum of pharmacological applications (Faheem, 2018).

Future Directions

Future research could focus on further exploring the biological activities of “(5-Methyl-1,3,4-Oxadiazol-2-Yl)Methanamine Oxalate” and related compounds, given the wide range of activities exhibited by 1,3,4-oxadiazoles . Additionally, more research could be done to explore the synthesis and chemical reactions of this compound.

Properties

IUPAC Name

(5-methyl-1,3,4-oxadiazol-2-yl)methanamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O.C2H2O4/c1-3-6-7-4(2-5)8-3;3-1(4)2(5)6/h2,5H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNHEXDOLOGXGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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